Silyl potassium
Description
General Overview of Silyl (B83357) Anions as Key Reagents in Synthesis
Silyl anions, characterized by a trivalent silicon atom bearing a negative charge, have emerged as pivotal reagents in both organic and organometallic synthesis. researchgate.netresearchgate.net These species are generally regarded as soft and bulky nucleophiles. Their utility stems from their capacity to form silicon-carbon and silicon-element bonds, a fundamental transformation in organosilicon chemistry. researchgate.netnii.ac.jp Much of the significant progress in organosilicon chemistry since the early 2000s has involved silyl anion intermediates. researchgate.net
The reactivity and stability of silyl anions are heavily influenced by the substituents attached to the silicon center. While simple trialkylsilyl anions are highly reactive, the introduction of aryl or other silyl groups can increase stability. researchgate.net Historically, silyl anions have been limited to trigonal-pyramidal or trigonal-planar geometries, which dictates their primary role as nucleophiles in substitution reactions. researchgate.net However, recent research has demonstrated the isolation of an unprecedented T-shaped planar silyl anion, suggesting novel avenues of reactivity, including oxidative additions and the activation of strong chemical bonds. researchgate.net The preparation of silyl anions typically involves the reaction of a hydrosilane or a disilane (B73854) with an alkali metal or an alkali metal hydride in an aprotic solvent. researchgate.net
Historical Context and Evolution of Alkali Metal Silanide (B1217022) Research
The investigation of alkali metal silanides dates back to early observations of the reaction between potassium metal and silane (B1218182) in liquid ammonia (B1221849). acs.org These initial experiments produced a white crystalline product, believed to be potassium silyl (KSiH₃), which could regenerate silane upon treatment with ammonium (B1175870) cations or form methylsilane when reacted with methyl chloride. acs.org However, the strong solvating and protic nature of liquid ammonia prevented the isolation of the pure substance. acs.org
A significant breakthrough came with the use of aprotic, non-solvolytic solvents like 1,2-dimethoxyethane (B42094) (DME). This allowed for the isolation and identification of potassium silyl as the product from the reaction of silane or disilane with potassium metal. acs.org Early research also explored the reactions of various triphenylsilyl-alkali-metal compounds (including potassium) with organic molecules, studying their kinetics and the nature of their ion-pairing in solvents like tetrahydrofuran (B95107) (THF). cdnsciencepub.com
A major evolution in the field occurred with the discovery that potassium alkoxides, particularly potassium tert-butoxide, could selectively cleave peripheral trimethylsilyl (B98337) groups from polysilanes. acs.orgacs.org This method proved superior to reactions using methyllithium (B1224462) and opened the door to the synthesis of a wide array of complex polysilanyl anions and dianions. acs.orgacs.org This advancement revitalized research that had been largely dormant for nearly three decades, leading to the development of silyl anions as versatile building blocks for cyclic and bicyclic polysilanes, as well as for transition-metal complexes. acs.orgacs.org
Significance and Unique Role of Silyl Potassium in Organometallic and Organic Chemistry
This compound (KSiH₃) and its substituted derivatives (R₃SiK) hold a unique position in synthesis due to their distinct reactivity profile compared to other organometallic reagents. As a member of the alkali metal silanides, this compound reagents are powerful nucleophiles and reducing agents. The nature of the cation plays a crucial role; the potassium counterion often leads to more reactive, solvent-separated ion pairs or highly reactive contact ion pairs compared to its lithium counterpart, influencing reaction rates and outcomes. cdnsciencepub.com
In organic synthesis, this compound is instrumental in the formation of silicon-carbon bonds. It facilitates the silylation of various organic halides, including unactivated aryl and alkyl chlorides, through what is believed to be a potassium-chlorine exchange mechanism. researchgate.netkyoto-u.ac.jp This provides a versatile method for incorporating silicon-containing functional groups into organic molecules. researchgate.net
In polymer chemistry, this compound acts as a potent initiator for the ring-opening polymerization of strained cyclooligosilanes. dtic.mil This process allows for the synthesis of high molecular weight polysilanes, materials with interesting electronic and photophysical properties. dtic.mil The rate of polymerization and subsequent degradation can be controlled by solvent and temperature. dtic.mil
Furthermore, in organometallic chemistry, substituted this compound compounds like hyperthis compound [KSi(SiMe₃)₃] are used as silylation or deprotonation agents in reactions with metal complexes. nih.gov For instance, its reaction with a ytterbium amide complex resulted in the first example of a lanthanide silyl compound with a coordination number lower than six. nih.gov this compound reagents are also used to synthesize silylchalcogenolate ligands ([RESi]⁻) through the insertion of elemental chalcogens (S, Se, Te) into the potassium-silicon bond, providing well-defined precursors for systematic metal complexation studies. nih.gov
Properties
Molecular Formula |
KSi |
|---|---|
Molecular Weight |
67.183 g/mol |
IUPAC Name |
potassium;silicon(1-) |
InChI |
InChI=1S/K.Si/q+1;-1 |
InChI Key |
ZLSFWYPUYJLKIE-UHFFFAOYSA-N |
Canonical SMILES |
[Si-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Silyl Potassium Derivatives
Preparation via Disilane (B73854) Cleavage Reactions
One of the most common and effective strategies for generating silyl (B83357) potassium derivatives is through the cleavage of the silicon-silicon bond in a disilane (R₃Si-SiR₃). This can be accomplished using strong reducing agents like alkali metals or nucleophilic reagents such as alkali metal alkoxides. rsc.org This approach is advantageous as it can produce halogen-free silyl anions, which can be beneficial for subsequent reactions. thieme-connect.de
Cleavage with Alkali Metals (e.g., Potassium Metal)
The direct reaction of a disilane with an alkali metal, such as potassium, is a foundational method for producing silyl potassium. rsc.org This reductive cleavage involves the transfer of electrons from the alkali metal to the σ-bond of the disilane, leading to its scission and the formation of two equivalents of the silyl anion.
For instance, the preparation of triphenylthis compound can be achieved by reacting hexaphenyldisilane (B72473) with potassium metal. Similarly, other alkali metals can be used to generate the corresponding silyl anions. However, the reactivity of the alkali metal is a crucial factor; elemental sodium, for example, may not induce cleavage under conditions where potassium is effective. thieme-connect.de The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the reaction.
Reaction with Alkali Metal Alkoxides (e.g., Potassium tert-Butoxide, KOtBu)
A more widely used and often milder method for cleaving disilanes involves nucleophilic attack by an alkali metal alkoxide, most notably potassium tert-butoxide (KOtBu). thieme-connect.dethieme-connect.de This reaction proceeds smoothly under homogeneous conditions and offers a practical alternative to using metallic potassium. thieme-connect.desemanticscholar.org The cleavage of hexamethyldisilane (B74624) with KOtBu in hexamethylphosphoramide (B148902) (HMPA) or other suitable solvents yields trimethylsilyl (B98337) potassium and a trimethylsiloxybutane byproduct. thieme-connect.de
The reaction of methoxytris(trimethylsilyl)silane with KOtBu can produce methoxybis(trimethylsilyl)this compound. researchgate.net This method is not limited to symmetrical disilanes; when unsymmetrical disilanes are used, the nucleophilic attack tends to occur in a manner that generates the more stable silyl anion, typically the one bearing more phenyl groups. researchgate.net
Influence of Solvent Systems and Coordinating Agents (e.g., Crown Ethers, THF, Benzene) on Yield and Product Distribution
The solvent system and the presence of coordinating agents play a pivotal role in the synthesis of this compound, significantly impacting reaction rates, yields, and the nature of the resulting species. thieme-connect.deresearchgate.net
Solvents: Ethereal solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used because they can solvate the potassium cation, enhancing the reactivity of the reagents. researchgate.netcapes.gov.br However, the choice of solvent can lead to different products. For example, the reaction of tris(trimethylsilyl)methoxysilane with KOtBu yields different products depending on whether the solvent is benzene (B151609) or THF. researchgate.net In THF, the reaction can lead to 2-methoxytetrakis(trimethylsilyl)disilanyl potassium, whereas in benzene with a coordinating agent, the simpler methoxybis(trimethylsilyl)this compound is formed. researchgate.net The dryness of the solvent is of utmost importance, as silyl anions are highly reactive towards protic impurities. electronicsandbooks.com
Coordinating Agents: Crown ethers, particularly 18-crown-6 (B118740), are frequently added to sequester the potassium cation. researchgate.net 18-crown-6 has a high affinity for K⁺ ions, forming a stable complex. wikipedia.org This complexation enhances the nucleophilicity of the counter-anion (e.g., the alkoxide) and stabilizes the resulting this compound salt by creating a separated ion pair. researchgate.net The use of 18-crown-6 can improve yields and prevent unwanted side reactions, such as self-condensation, which is a characteristic of certain alkoxysilyl anions. rsc.orgresearchgate.net For instance, adding 18-crown-6 to an in situ generated solution of triphenylthis compound in THF allows for its isolation as a stable, crystalline solid in high yield. rsc.org
| Solvent | Coordinating Agent | Product |
|---|---|---|
| Benzene | 18-crown-6 | [K(18-crown-6)][(Me₃Si)₂Si(OMe)] (methoxybis(trimethylsilyl)this compound) |
| THF | None | K[Si(SiMe₃)₂(OMe)-Si(SiMe₃)₂] (2-methoxytetrakis(trimethylsilyl)disilanyl potassium) |
Synthesis through Hydrosilylation Approaches
Hydrosilylation pathways represent an alternative strategy for generating silyl species. These methods often involve the activation of a Si-H bond in a hydrosilane, which can lead to the formation of silyl ethers through dehydrogenative coupling or the catalytic, transient generation of this compound for subsequent reactions.
Dehydrogenative Silylation Routes for Silyl Ether Formation
The formation of silyl ethers via the dehydrogenative coupling of alcohols and hydrosilanes is a highly atom-economical process where H₂ is the only byproduct. rsc.orgresearchgate.net While not a direct synthesis of stable this compound salts, these reactions are often catalyzed by potassium bases, proceeding through intermediates that possess this compound character.
Catalysts such as potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu) have proven effective. rsc.orgresearchgate.netgoogle.com For example, K₂CO₃ can catalyze the dehydrogenative silylation of a broad range of alcohols under mild conditions, tolerating various functional groups that are often sensitive to Lewis acid or other base catalysts. rsc.org Similarly, simple NaOH and KOH are highly effective catalysts for the cross-dehydrogenative coupling of alcohols and hydrosilanes. researchgate.netgoogle.com The mechanism is believed to involve the activation of the hydrosilane by the potassium base, leading to a highly reactive silyl species that then reacts with the alcohol.
| Catalyst | Typical Substrates | Key Features | Reference |
|---|---|---|---|
| K₂CO₃ | Primary, secondary, aliphatic, and aromatic alcohols | Mild conditions, wide functional group tolerance, non-corrosive | rsc.org |
| KOH | Various alcohols | Inexpensive, efficient, avoids costly additives like crown ethers | researchgate.net, google.com |
| KOtBu | Primary and secondary amines, alcohols | Effective for silylation of N-H and O-H bonds | researchgate.net |
Catalytic Pathways for the in situ Generation of this compound Species
Modern synthetic methods increasingly rely on the catalytic, in situ generation of reactive intermediates to avoid the preparation and handling of stoichiometric amounts of highly sensitive reagents. wiley-vch.de this compound species can be generated transiently in catalytic cycles, where they act as potent nucleophiles.
Potassium bases are central to these catalytic pathways. For example, potassium bis(trimethylsilyl)amide (KHMDS) serves as an efficient catalyst for the silylation of terminal alkynes. researchgate.net In a different approach, potassium tert-butoxide (KOtBu) can mediate Mannich reactions by generating N-silyl imines in situ from nitriles and subsequently reacting them with lactam enolates formed by the same base. rsc.org Computational studies suggest that a KOtBu dimer initiates the catalytic cycle by deprotonating the lactam, which then adds to the silyl imine. rsc.org The resulting potassium amide intermediate is protonated, regenerating the active KOtBu catalyst. rsc.org These methods highlight the utility of potassium bases in generating transient silyl anions or related reactive silicon nucleophiles under catalytic and synthetically useful conditions. wiley-vch.de
Advanced Synthetic Strategies for Functionalized this compound Compounds
Recent advancements in synthetic chemistry have enabled the targeted synthesis of functionalized this compound compounds with tailored electronic and steric properties. These strategies often involve the careful selection of precursors, reaction conditions, and stabilizing agents to isolate and characterize these reactive intermediates.
Preparation of Alkoxythis compound Derivatives
The synthesis of alkoxythis compound derivatives presents a unique set of challenges due to the inherent reactivity of the silyl anion and the potential for side reactions. Nevertheless, several successful strategies have been developed.
One notable method involves the reaction of tris(trimethylsilyl)methoxysilane with potassium tert-butoxide. researchgate.net Depending on the reaction conditions, this approach can yield either an α- or β-methoxyoligothis compound species. When conducted in benzene with the presence of 18-crown-6, or in tetrahydrofuran (THF), the reaction can lead to the formation of the crown ether adduct of potassium-methoxybis(trimethylsilyl)silane. researchgate.net This compound represents a structurally characterized example of an α-alkoxysilyl anion. researchgate.net However, under certain conditions, a self-condensation reaction can occur, where the initially formed α-alkoxysilyl anion acts as both a nucleophile and an electrophile, leading to the formation of 2-methoxytetrakis(trimethylsilyl)disilanyl potassium. researchgate.net
Another innovative approach is the catalytic alkoxysilylation of C-H bonds using tert-butyl-substituted alkoxysilyldiazenes in the presence of a potassium salt catalyst, such as potassium tert-butoxide (tBuOK). rsc.orgrsc.org This transition metal-free method allows for the introduction of alkoxysilyl groups onto unactivated (hetero)arene C(sp²)-H and benzylic C(sp³)-H bonds under ambient conditions. rsc.orgrsc.org The process is believed to proceed via a metalation/silylation sequence facilitated by the catalytic generation of a potent metalating agent from the reaction of the silyldiazene with the potassium salt. rsc.org
Furthermore, alkoxysilyl-humic derivatives have been prepared from potassium humate, a salt derived from leonardite. humus.rugoogleapis.com This process involves the chemical modification of the humic acid backbone with alkoxysilyl groups, demonstrating the versatility of this compound chemistry in modifying complex natural macromolecules. humus.ru
Table 1: Synthetic Approaches to Alkoxythis compound Derivatives
| Precursor(s) | Reagent(s) | Product(s) | Key Features |
| Tris(trimethylsilyl)methoxysilane | Potassium tert-butoxide, 18-crown-6 | Potassium-methoxybis(trimethylsilyl)silane (crown ether adduct) | Forms a stable α-alkoxysilyl anion. researchgate.net |
| Tris(trimethylsilyl)methoxysilane | Potassium tert-butoxide | 2-Methoxytetrakis(trimethylsilyl)disilanyl potassium | Product of self-condensation. researchgate.net |
| (Hetero)arenes, Benzylic compounds | tert-Butyl-substituted alkoxysilyldiazene, tBuOK (catalytic) | Aryl- and benzyl(alkoxy)silanes | Transition metal-free C-H functionalization. rsc.orgrsc.org |
| Potassium humate | 3-Aminopropyltriethoxysilane (APTS) | Alkoxysilyl-humic derivatives | Modification of natural polymers. humus.ru |
Synthesis and Characterization of Potassium Silylchalcogenolate Salts
Potassium silylchalcogenolate salts, [K(solvent)]n[ESiR3] (where E = S, Se, Te), are valuable precursors for the synthesis of metal-chalcogenide clusters and materials. A facile and high-yield synthesis for a series of aryl- and alkyl-substituted potassium silylchalcogenolates has been developed. rsc.orgrsc.org
The general synthetic route begins with the preparation of a potassium silanide (B1217022) precursor. This is achieved by reacting a chlorosilane, such as triphenyl(chloro)silane or tert-butyldiphenyl(chloro)silane, with two equivalents of potassium metal in THF. rsc.orgnih.gov The resulting potassium silanide is often highly soluble in THF, making isolation difficult. rsc.org To overcome this, a chelating agent, 18-crown-6, is added to the reaction mixture. This sequesters the potassium ion, leading to the precipitation of the discrete monomeric salts [K(18-crown-6)][SiPh3] and [K(18-crown-6)][SiPh2tBu] in high yields. rsc.orgrsc.orgnih.gov
The final step is the insertion of an elemental chalcogen (sulfur, selenium, or tellurium) into the potassium-silicon bond of the silanide salt. rsc.orgrsc.org This insertion reaction proceeds readily and affords the corresponding potassium silylchalcogenolates, [K(18-crown-6)][E-SiPh2R], in moderate to good yields. rsc.orgnih.gov
These compounds have been extensively characterized using multinuclear NMR (1H, 13C, 29Si), UV/vis, and IR spectroscopies. rsc.orgrsc.org Crucially, single-crystal X-ray crystallography has confirmed their solid-state molecular structures, revealing that they exist as discrete monomers. rsc.orgrsc.orgnih.gov This structural feature is significant as it provides well-defined, monomeric starting materials for systematic studies of their coordination chemistry with various metal salts. rsc.orgrsc.orgnih.gov
Table 2: Synthesis of Potassium Silylchalcogenolate Salts [K(18-crown-6)][E-SiPh2R]
| Silane (B1218182) Precursor (R) | Chalcogen (E) | Product | Yield |
| Phenyl (Ph) | Sulfur (S) | [K(18-crown-6)][S-SiPh3] | Moderate to Good rsc.orgnih.gov |
| Phenyl (Ph) | Selenium (Se) | [K(18-crown-6)][Se-SiPh3] | Moderate to Good rsc.orgnih.gov |
| Phenyl (Ph) | Tellurium (Te) | [K(18-crown-6)][Te-SiPh3] | Moderate to Good rsc.orgnih.gov |
| tert-Butyl (tBu) | Sulfur (S) | [K(18-crown-6)][S-SiPh2tBu] | Moderate to Good rsc.orgnih.gov |
| tert-Butyl (tBu) | Selenium (Se) | [K(18-crown-6)][Se-SiPh2tBu] | Moderate to Good rsc.orgnih.gov |
| tert-Butyl (tBu) | Tellurium (Te) | [K(18-crown-6)][Te-SiPh2tBu] | Moderate to Good rsc.orgnih.gov |
Generation of Silyl-Substituted Potassium Cyclooctatetraenides
Silyl-substituted cyclooctatetraenide (COT) dianions are important ligands in organometallic chemistry, particularly for the f-elements. The synthesis of their potassium salts is a key step in accessing these ligand systems. These compounds are readily prepared by the reaction of silyl-substituted cyclooctatrienes with a strong reducing agent like potassium hydride or potassium metal. ovgu.deresearchgate.netresearchgate.netdaneshyari.com
The reaction of 1,4-disubstituted cyclooctatrienes, C8H8-1,4-(SiR3)2, with potassium metal or potassium hydride leads to the formation of the corresponding dipotassium (B57713) cyclooctatetraenide salts. ovgu.deresearchgate.netdaneshyari.com The nature of the silyl substituent (SiR3) can influence the outcome of the reaction. For instance, when the substituent is trimethylsilyl (SiMe3), the reaction yields a mixture of K2{C8H6-1,3-(SiMe3)2} and K2{C8H7-SiMe3}, indicating a rearrangement of the silyl groups on the COT ring. ovgu.deresearchgate.netresearchgate.net In contrast, when bulkier silyl groups like tert-butyldimethylsilyl (SiMe2tBu) or triphenylsilyl (SiPh3) are used, the substitution pattern on the COT ring remains unchanged during the metalation process. ovgu.deresearchgate.netresearchgate.netdaneshyari.com
The isolated potassium cyclooctatetraenide complexes exhibit diverse structural features depending on the solvent used for crystallization. ovgu.deresearchgate.netdaneshyari.com For example, the complex with the SiMe2tBu substituent, [{K2{C8H6-1,4-(SiMe2tBu)2}(PhMe)}∞], crystallizes from toluene (B28343) as a polymeric structure with a μ4-bridging COT ring. ovgu.de In the presence of a coordinating solvent like 1,2-dimethoxyethane (DME), the triphenylsilyl-substituted derivative, [K2(C8H6-1,4-(SiPh3)2)(DME)4], adopts an "inverse sandwich" architecture where the COT ligand exhibits a highly symmetric μ-η8:η8-coordination mode between the two potassium centers. ovgu.dedaneshyari.com
These silyl-substituted potassium cyclooctatetraenides are highly sensitive to oxidation. researchgate.netdaneshyari.com Treatment of [K2(C8H6-1,4-(SiPh3)2)(DME)4] with iodine results in the oxidation of the dianionic ligand to the corresponding neutral cyclooctatetraene (B1213319) derivative, C8H6-1,4-(SiPh3)2. ovgu.dedaneshyari.com
Table 3: Synthesis of Silyl-Substituted Potassium Cyclooctatetraenides
| Silyl-Substituted Cyclooctatriene | Reducing Agent | Product(s) | Structural Features |
| C8H8-1,4-(SiMe3)2 | KH or K | Mixture of K2{C8H6-1,3-(SiMe3)2} and K2{C8H7-SiMe3} | Silyl group migration observed. ovgu.deresearchgate.netresearchgate.net |
| C8H8-1,4-(SiMe2tBu)2 | KH or K | [{K2{C8H6-1,4-(SiMe2tBu)2}(PhMe)}∞] | Polymeric chain with μ4-bridging COT ring. ovgu.de |
| C8H8-1,4-(SiPh3)2 | KH or K | [K2(C8H6-1,4-(SiPh3)2)(DME)4] | "Inverse sandwich" structure with μ-η8:η8-coordination. ovgu.dedaneshyari.com |
Reactivity and Mechanistic Investigations of Silyl Potassium
Fundamental Reactivity Patterns as Silyl (B83357) Anions
Silyl anions, with potassium as the counterion, are typically generated through the reaction of a hydrosilane with a potassium base, the reduction of a chlorosilane with an alkali metal, or the cleavage of a disilane (B73854). wiley-vch.de These methods produce highly reactive "hard" silyl anions that exhibit distinct reactivity patterns. wiley-vch.de
Silyl potassium reagents are potent nucleophiles capable of forming carbon-silicon bonds through reactions with various carbon electrophiles. Historically, the reaction of potassium silyl with methyl chloride was an early demonstration of this nucleophilic character, yielding methylsilane. acs.org This reactivity extends to a range of electrophiles. For instance, silyl anions react with alkyl halides and carbonyl compounds, although the high reactivity of these "hard" anions can sometimes limit functional group compatibility. wiley-vch.desioc-journal.cn
The nucleophilic substitution reaction is a cornerstone of their utility. The general mechanism involves the attack of the silyl anion on an electrophilic carbon center, displacing a leaving group to form a new C-Si bond. This approach has been foundational in the synthesis of organosilanes. sioc-journal.cn While stoichiometric methods using pre-formed this compound have been known for decades, recent advancements have focused on the catalytic generation of silicon nucleophiles to achieve milder reaction conditions and broader substrate scope. wiley-vch.de
Beyond their two-electron nucleophilic reactivity, this compound and related silyl anions can act as single-electron donors, serving as precursors to silyl radicals. This mode of reactivity is particularly relevant in reactions catalyzed by potassium bases like potassium tert-butoxide (KOt-Bu). caltech.eduresearchgate.netnih.gov The generation of a silyl radical can occur through several proposed pathways. One pathway involves the homolytic cleavage of a weakened Si-H bond within a hypercoordinated silicon intermediate, which is formed by the interaction of a hydrosilane with the potassium base. caltech.edustanford.edu Another proposed initiation step involves traces of oxygen reacting with KOt-Bu to generate reactive peroxides, which then facilitate silyl radical formation. researchgate.netnih.gov
Once generated, these silyl radicals are key intermediates in radical chain processes. stanford.edu For example, the synthesis of persistent sila- and germacyclopentadienyl radicals has been achieved through the stoichiometric reduction of corresponding halides with potassium metal. researchgate.net The resulting radicals were characterized by EPR spectroscopy and trapping reactions, confirming their existence and reactivity. researchgate.net The propensity of a silyl anion to undergo single-electron transfer (SET) versus two-electron nucleophilic attack depends on the substrate and reaction conditions. This dual reactivity makes silyl anions versatile intermediates in organic synthesis.
Applications in Organic Transformations
The unique reactivity of this compound and its in situ generated analogues has been harnessed in various organic transformations, most notably in the direct functionalization of C-H bonds.
A significant advancement in C-H functionalization is the use of inexpensive and earth-abundant potassium tert-butoxide as a catalyst for the direct silylation of aromatic heterocycles with hydrosilanes. caltech.edu This method provides a direct and atom-economical route to valuable heteroarylsilanes, proceeding under mild conditions without the need for transition metal catalysts or sacrificial hydrogen acceptors. caltech.edu
The mechanism of KOt-Bu-catalyzed C-H silylation has been the subject of extensive experimental and computational investigation, with strong evidence pointing towards a radical chain mechanism. caltech.eduresearchgate.netnih.govcaltech.edu
Key Mechanistic Findings:
Radical Involvement: Experiments using radical traps like TEMPO have been shown to inhibit the reaction, suggesting the involvement of radical intermediates. stanford.edu Furthermore, EPR studies of reaction mixtures containing KOt-Bu and triethylsilane were EPR active, postulating the involvement of a silyl radical species. stanford.edu
Initiation: As mentioned in section 3.1.2, the initiation is thought to involve the formation of a silyl radical from a hydrosilane, facilitated by the potassium base. caltech.eduresearchgate.net DFT calculations suggest this can occur via homolysis of a hypercoordinate silicate (B1173343) intermediate or through pathways involving trace oxygen. stanford.edu
Propagation: The main catalytic cycle is proposed to involve the addition of the silyl radical to the heteroaromatic ring, forming a carbon-centered radical intermediate. This is followed by a β-hydrogen scission step, which regenerates a radical and forms the C-Si bond. caltech.eduresearchgate.netnih.gov
While a radical pathway is strongly supported, alternative or concurrent ionic mechanisms have also been proposed. acs.orgscispace.com These ionic pathways involve the formation of a pentacoordinate silicon intermediate, followed by heterolysis of the Si-H bond and deprotonation of the heteroarene. acs.orgscispace.com The unique efficacy of the potassium cation (K⁺) compared to other alkali metals like Na⁺ or Li⁺ is attributed to its ability to stabilize crucial intermediates through cation-π interactions. acs.orgscispace.com
The regioselectivity of the KOt-Bu-catalyzed C-H silylation is a key feature of the transformation. In the case of indole (B1671886) derivatives, for example, silylation occurs with high selectivity at the C2 position. caltech.edu
Origin of Regioselectivity: DFT calculations suggest that while the initial radical addition to the heterocycle is fast and reversible, the subsequent hydrogen abstraction step determines the regioselectivity. stanford.edu For 1-methylindole, the energy barrier for hydrogen abstraction from the C2-silylated intermediate is calculated to be lower than that from the C3-silylated intermediate, consistent with the experimentally observed C2 selectivity. stanford.edu Crossover experiments have indicated that the conversion of a C2-silylation product to a C3-product does not likely occur through an intramolecular silyl migration, but rather through a reversible silylation process. stanford.edu
Stereochemical Control: The stereochemical outcome at the silicon center has also been investigated. Using a deuterium-labeled silolane probe, complete scrambling of the stereochemistry at the silicon center was observed. caltech.eduresearchgate.netnih.gov This result is consistent with the intermediacy of either a trigonal planar silyl radical or a rapidly inverting, transient hypercoordinate silicate species, both of which would lead to racemization. caltech.edustanford.edu Therefore, while the C-H silylation exhibits high regioselectivity, achieving stereochemical control at the silicon center in these radical-mediated reactions remains a significant challenge.
The table below summarizes the regioselectivity observed in the KOt-Bu-catalyzed silylation of various indoles with triethylsilane.
| Entry | N-Substituent of Indole | Product | Regioselectivity (C2:other) | Yield (%) |
| 1 | Methyl | 2-(Triethylsilyl)-1-methylindole | >20:1 | 85 |
| 2 | Ethyl | 2-(Triethylsilyl)-1-ethylindole | >20:1 | 79 |
| 3 | Benzyl | 1-Benzyl-2-(triethylsilyl)indole | >20:1 | 81 |
| 4 | Phenyl | 2-(Triethylsilyl)-1-phenylindole | >20:1 | 68 |
| Data adapted from Toutov, A. A., et al. (2015). Nature, 518(7537), 80-84. caltech.edu |
Silylation of Halogenated Substrates (e.g., Aryl and Alkyl Chlorides/Bromides)
The reaction of this compound with halogenated organic substrates, such as aryl and alkyl halides, serves as a significant method for the formation of silicon-carbon bonds. Mechanistic investigations into these reactions have revealed complex pathways, including halogen-metal exchange and potential single-electron transfer processes.
Halogen-Metal Exchange (HME) Pathways
Experimental and computational studies have provided strong evidence for the role of halogen-metal exchange (HME) in the silylation of aryl and alkyl halides using this compound. nih.govresearchgate.net In this pathway, the this compound reagent abstracts the halogen atom from the organic substrate. This process generates a carbanion intermediate and a silyl halide. The subsequent reaction between the carbanion and the silyl halide or another equivalent of this compound leads to the formation of the desired silylated product.
A versatile method for incorporating a seven-membered dialkoxysilyl unit, Si(pan)Me, into various organic molecules, including aryl, alkenyl, and alkyl chlorides, has been demonstrated. nih.gov The key intermediate, a silylpotassium species complexed with 18-crown-6 (B118740), was isolated and characterized by X-ray crystallography. nih.gov Mechanistic studies revealed that this silylpotassium compound primarily facilitates the transformation through an HME pathway. nih.govresearchgate.net Computational investigations further corroborated the HME mechanism. nih.govresearchgate.net
The general scheme for the HME pathway can be represented as follows: R-X + R'₃SiK → [R⁻K⁺] + R'₃SiX [R⁻K⁺] + R'₃SiX → R-SiR'₃ + KX
This pathway is analogous to mechanisms observed in reactions with other organometallic reagents, such as organolithiums. The highly ionic character of the Si-K bond contributes to the nucleophilicity of the silyl anion, facilitating the halogen abstraction. rsc.org
Potential Single-Electron Transfer (SET) Mechanisms
Alongside the well-supported HME pathway, the potential for single-electron transfer (SET) mechanisms in the reaction of this compound with halogenated substrates has also been considered. rsc.orgnih.gov In a SET mechanism, an electron is transferred from the this compound to the halogenated substrate, leading to the formation of a radical anion of the substrate and a silyl radical. The radical anion can then fragment to produce an organic radical and a halide anion. The organic radical can subsequently react with the silyl radical to form the silylated product.
The proposed steps for a SET mechanism are: R-X + R'₃SiK → [R-X]⁻• + R'₃Si• + K⁺ [R-X]⁻• → R• + X⁻ R• + R'₃Si• → R-SiR'₃
The likelihood of a SET pathway can be influenced by the nature of the substrate and the reaction conditions. For instance, substrates that can readily accept an electron to form a stable radical anion may favor a SET mechanism. While direct evidence for SET in this compound reactions is still an area of active investigation, it remains a plausible alternative or concurrent pathway to HME. rsc.orgnih.gov Computational studies on related systems involving the reaction of triethylsilane with potassium tert-butoxide suggest that silyl radicals can be generated and participate in subsequent reactions. nih.gov
Hydrosilylation Reactions Catalyzed by this compound
This compound has been identified as an effective catalyst for the hydrosilylation of activated olefins. This process involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, a fundamental transformation in organosilicon chemistry.
Substrate Scope and Selectivity in Activated Olefin Hydrosilylation
The catalytic activity of this compound, specifically the alkali-metal silyl [K(18-crown-6)SiPh₃], has been demonstrated in the hydrosilylation of activated C=C double bonds. figshare.comacs.orgacs.org The reaction is particularly effective for olefins activated by adjacent activating groups.
The substrate scope is primarily limited to activated olefins, and the reaction exhibits notable regioselectivity. acs.org Experimental findings, including the isolation and characterization of an addition product, confirm an anti-Markovnikov selectivity. figshare.comacs.orgacs.org This means the silicon atom adds to the carbon atom of the double bond that is less substituted, and the hydrogen atom adds to the more substituted carbon.
| Olefin Substrate | Silane (B1218182) | Catalyst Loading (mol%) | Conditions | Product | Selectivity | Reference |
| 1,1'-Diphenylethylene | Ph₃SiH | 2.5 | THF-d₈ | 1,1-Diphenyl-1-silylethane | anti-Markovnikov | acs.org |
| Activated Olefins | R₃SiH | 2.5 | THF-d₈ | Hydrosilylated Alkane | anti-Markovnikov | figshare.comacs.org |
Mechanistic Studies Highlighting Silyl Migration
Mechanistic investigations into the this compound-catalyzed hydrosilylation of activated olefins have provided strong evidence for a silyl migration mechanism. figshare.comacs.orgacs.org This mechanism was first proposed for s-block metal catalysts. acs.org
The key steps of the proposed catalytic cycle are:
Addition of this compound to the Olefin: The active catalyst, the alkali-metal silyl, adds to the activated C=C double bond. This step is consistent with the observed anti-Markovnikov regioselectivity, leading to the formation of a potassium-containing intermediate. acs.org The isolation and structural characterization of the addition product, [K(18-crown-6)Ph₂CCH₂SiPh₃], from the reaction of [K(18-crown-6)SiPh₃] with 1,1'-diphenylethylene supports this initial step. acs.org
σ-Bond Metathesis (Protonolysis): The resulting potassium-containing intermediate then reacts with the hydrosilane (R₃SiH). This step involves the transfer of a proton from the silane to the carbanionic center of the intermediate, releasing the hydrosilylated product. This σ-bond metathesis is considered the rate-determining step of the catalytic cycle. acs.org
Regeneration of the Catalyst: This step also regenerates the active this compound catalyst, allowing it to enter the next catalytic cycle.
Kinetic studies have shown that the hydrosilylation of 1,1'-diphenylethylene follows second-order kinetics. figshare.comacs.orgacs.org Furthermore, a kinetic isotope effect (KIE) of kH/kD = 3.1 was determined, which strongly supports that the σ-bond metathesis (protonolysis) is the rate-determining step. figshare.comacs.org Stoichiometric reactions have confirmed that the this compound species is the active catalyst and the addition product is the resting state of the catalyst. acs.org
Carbon-Carbon (C-C) Bond Forming Reactions
While this compound is primarily recognized for its role in forming silicon-carbon bonds, the principles of its reactivity can be extended to facilitate carbon-carbon bond formation. This is often achieved through silicon-mediated processes where a silyl group acts as a temporary activating or directing group.
In a broader context of silicon-mediated C-C bond formation, catalytic amounts of trialkylsilyl triflates, in the presence of an amine base, have been shown to facilitate the reaction of unactivated amides with imines. nih.gov This Mannich-type reaction produces the corresponding adducts in high yields with high anti-diastereoselectivity. nih.gov This represents a significant advance, as it is the first example of the catalytic use of a silicon species in this manner, particularly with simple amides whose α-protons are less acidic than those of ketones and aldehydes. nih.gov
While direct catalysis by this compound for C-C bond formation is not as extensively documented as its silylation reactions, the generation of carbanionic intermediates via halogen-metal exchange with this compound offers a potential pathway. The in-situ generated carbanion could, in principle, react with a suitable carbon electrophile to form a new C-C bond. However, the predominant reaction pathway typically involves the silylation of the intermediate.
The broader field of silicon-directed C-C bond forming reactions is vast and includes reactions where silyl groups are used to control stereochemistry and reactivity. caltech.edu For example, O-silyl ketene (B1206846) N,O-acetals react with aldehydes to form aldol-type products with high diastereoselectivity through a proposed mechanism involving a trigonal bipyramidal siliconate intermediate. caltech.edu
The development of catalytic, silicon-mediated C-C bond forming reactions remains an active area of research, with the potential for this compound and related species to play a role in novel synthetic methodologies. nih.gov
Mannich Reactions Mediated by Potassium Bases and Silyl Imine Intermediates
The Mannich reaction, a cornerstone of carbon-carbon bond formation, can be effectively mediated by potassium bases, utilizing N-silyl imines as key intermediates. rsc.orgrsc.org A notable example is the potassium tert-butoxide (KOt-Bu)-mediated reaction between α-substituted-γ-lactams and N-silyl imines. rsc.org In this process, the N-silyl imines are conveniently generated in situ from readily available aryl nitriles and a hydrosilane, which then react directly with the lactam without the need for pre-formation of a lactam enolate. rsc.orgresearchgate.net This method yields α-quaternary center-bearing Mannich bases with high diastereoselectivity and in good yields. rsc.orgresearchgate.net
The reaction is promoted by KOt-Bu, and studies have shown it can be catalytic with respect to the base. rsc.org Computational investigations using density functional theory (DFT) suggest a mechanism where the diastereoselectivity is governed by specific interactions within a binuclear potassium complex involving both the imine nitrogen and the enolate oxygen atoms in the transition state. rsc.orgrsc.org This direct, telescoped approach avoids the isolation of unstable N-silyl imines, providing a practical route to complex spirocyclic pyrrolidines and other valuable β-amino carbonyl compounds. rsc.orgresearchgate.net
| Lactam Donor | Aryl Nitrile Acceptor | Product (Mannich Base) | Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| α-methyl-γ-butyrolactam | Benzonitrile | α-methyl-α-(amino(phenyl)methyl)-γ-butyrolactam derivative | High | High |
| α-ethyl-γ-butyrolactam | 4-Methoxybenzonitrile | α-ethyl-α-(amino(4-methoxyphenyl)methyl)-γ-butyrolactam derivative | High | High |
| α-benzyl-γ-butyrolactam | 3-Chlorobenzonitrile | α-benzyl-α-(amino(3-chlorophenyl)methyl)-γ-butyrolactam derivative | High | High |
Silylmetalation of Alkynes
This compound plays a crucial role in the silylmetalation of alkynes, a process that forms valuable alkenylsilanes. A significant advancement in this area is the copper-catalyzed twofold silylmetalation of alkynes. kyoto-u.ac.jpthieme-connect.com In this reaction, a silylpotassium species is generated in situ from a disilane, such as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, and potassium tert-butoxide (t-BuOK). kyoto-u.ac.jpresearchgate.net This highly reactive silylpotassium then participates in a copper-catalyzed reaction with diarylacetylenes. researchgate.net
The process results in the twofold addition of silylmetals across the carbon-carbon triple bond, producing 1,2-dimetalated 1,2-disilyl-1,2-diarylethanes. thieme-connect.comthieme-connect.com Subsequent protonation of these intermediates furnishes 1,2-disilyl-1,2-diarylethanes. researchgate.net The use of potassium alkoxide is critical for the in situ generation of the silylpotassium species through the cleavage of the Si-Si bond in the disilane. kyoto-u.ac.jp This methodology represents the first example of a twofold silylmetalation across an alkyne, providing access to previously inaccessible doubly silylmetalated alkanes. thieme-connect.com
| Alkyne Substrate | Disilane Precursor | Catalyst/Base System | Product after Workup | Yield |
|---|---|---|---|---|
| Diphenylacetylene | 1,1,2,2-tetramethyl-1,2-diphenyldisilane | CuCN / t-BuOK | 1,2-bis[dimethyl(phenyl)silyl]-1,2-diphenylethane | 88% |
| Bis(4-fluorophenyl)acetylene | 1,1,2,2-tetramethyl-1,2-diphenyldisilane | CuCN / t-BuOK | 1,2-bis(4-fluorophenyl)-1,2-bis[dimethyl(phenyl)silyl]ethane | 85% |
| Bis(4-methylphenyl)acetylene | 1,1,2,2-tetramethyl-1,2-diphenyldisilane | CuCN / t-BuOK | 1,2-bis(4-methylphenyl)-1,2-bis[dimethyl(phenyl)silyl]ethane | 90% |
Silyl Benzoin (B196080) Reactions Catalyzed by Potassium Cyanide
Potassium cyanide (KCN) is an effective catalyst for the cross silyl benzoin reaction, a powerful method for synthesizing α-silyloxy ketones with complete regiocontrol. organic-chemistry.orgnih.gov This reaction involves the addition of an acylsilane to an aldehyde. acs.org The mechanism does not involve a pre-formed this compound reagent but rather the generation of a potent silyl-stabilized nucleophile in situ. nih.gov
The proposed mechanism begins with the nucleophilic addition of the cyanide ion to the silicon atom of the acylsilane. nih.gov This is followed by a crucial nih.govCurrent time information in Bangalore, IN.-Brook rearrangement, which transfers the silyl group from carbon to the oxygen atom, generating a silyloxy nitrile anion. organic-chemistry.org This species acts as an acyl anion equivalent, which then attacks the aldehyde. nih.gov A subsequent 1,4-silyl migration regenerates the cyanide catalyst and yields the final α-silyloxy ketone product. nih.gov The reaction is often carried out using KCN in the presence of a phase transfer catalyst like 18-crown-6, and it accommodates a wide range of aryl, heteroaryl, and alkyl substituted substrates. acs.orgresearchgate.net This method provides kinetic control, allowing access to specific regioisomers that may be difficult to obtain through traditional benzoin condensations. organic-chemistry.orgacs.org
| Acylsilane | Aldehyde | Catalyst System | Product (α-Silyloxy Ketone) | Yield |
|---|---|---|---|---|
| Benzoyltrimethylsilane | Benzaldehyde | KCN / 18-crown-6 | 2-phenyl-1-phenyl-2-(trimethylsilyloxy)ethanone | 95% |
| Benzoyl-tert-butyldimethylsilane | p-Anisaldehyde | KCN / 18-crown-6 | 2-(tert-butyldimethylsilyloxy)-1-(4-methoxyphenyl)-2-phenylethanone | 91% |
| (Furan-2-carbonyl)trimethylsilane | Benzaldehyde | KCN / 18-crown-6 | 2-(furan-2-yl)-1-phenyl-2-(trimethylsilyloxy)ethanone | 85% |
| Acetyl-tert-butyldimethylsilane | Benzaldehyde | KCN / 18-crown-6 | 1-(tert-butyldimethylsilyloxy)-1-phenylethan-2-one derivative | 75% |
Reactivity in Organometallic Chemistry
Transmetalation Reactions with Metal Halides and Organometallics
Transmetalation is a fundamental reaction pathway for this compound compounds, enabling the formation of silicon-metal bonds with a variety of other elements. acs.org In these reactions, the silyl group is transferred from the highly electropositive potassium atom to a less electropositive metal center, typically by reacting the this compound species with a metal halide or an organometallic compound. acs.orgwikipedia.org This salt metathesis reaction is a versatile strategy for synthesizing a wide array of silyl metal derivatives, where the steric and electronic properties of the resulting complexes can be tuned by modifying the substituents on the silicon atom. acs.orgwikipedia.org
This compound reagents are key precursors for the synthesis of silyl lanthanide complexes, a class of compounds that has seen growing interest. nih.gov The synthesis is typically achieved via a salt metathesis reaction between a this compound compound and a lanthanide halide (e.g., LnI₂, LnCl₃). osti.goviastate.edu For example, reacting (Me₃Si)₃SiK with lanthanide(II) iodides like YbI₂, EuI₂, or SmI₂ yields the corresponding neutral disilylated complexes, ((Me₃Si)₃Si)₂Ln·(THF)₃. nih.gov
Similarly, bidentate potassium silanide (B1217022) salts, such as Me₂Si[Si(Me₃Si)₂K]₂, react with SmI₂ and YbI₂ to form cyclic silyl lanthanide complexes. nih.gov The use of functionalized silyl ligands can influence the number of coordinated solvent molecules, such as tetrahydrofuran (B95107) (THF), in the final complex. nih.gov This synthetic route has provided access to the first structurally characterized examples of Cp-free europium and samarium complexes with silyl ligands and has enabled systematic studies of the nature of the lanthanide-silicon bond. nih.gov
| This compound Reagent | Lanthanide Halide | Resulting Silyl Lanthanide Complex | Reference |
|---|---|---|---|
| (Me₃Si)₃SiK | YbI₂ | ({Me₃Si}₃Si)₂Yb·(THF)₃ | nih.gov |
| (Me₃Si)₃SiK | EuI₂ | ({Me₃Si}₃Si)₂Eu·(THF)₃ | nih.gov |
| Me₂Si[Si(Me₃Si)₂K]₂ | SmI₂·2THF | Me₂Si[Si(Me₃Si)₂]₂Sm·2THF | nih.gov |
| KSi(SiHMe₂)₃ | YbI₂ | Yb{Si(SiHMe₂)₃}₂THF₃ | osti.goviastate.edu |
| KSi(SiHMe₂)₃ | YCl₃ | [Cl₃Y{Si(SiHMe₂)₃}₂(Et₂O)]·2K(Et₂O)₂ | iastate.edu |
The transmetalation reactivity of this compound extends beyond lanthanides, providing routes to other important silyl metal reagents.
Silylcopper: Silylcopper species can be generated from this compound. In the copper-catalyzed twofold silylmetalation of alkynes, the active silylcopper species is understood to be formed from the reaction of the in situ generated silylpotassium with the copper cyanide catalyst. kyoto-u.ac.jp This transient silylcopper intermediate is central to the subsequent C-Si bond-forming steps.
Silylzinc: Silylzinc reagents can be prepared from potassium silyl precursors. For instance, reacting a potassium silyl compound like [Si(SiMe₂OCH₂CH₂OMe)₃K] with zinc halides (ZnCl₂, ZnI₂) leads to the formation of heterobimetallic zwitterionic complexes, such as [Cl₂ZnSi(SiMe₂OCH₂CH₂OMe)₃K]. researchgate.net While the direct synthesis of silylzinc reagents from silyl halides and zinc metal is also possible, the use of alkali metal silyl reagents represents a classic transmetalation approach. rsc.orgnih.gov
Stannylpotassium: A novel and highly efficient method for generating stannylpotassium (R₃Sn-K) reagents involves the reaction of silylstannanes (R'₃Si-SnR₃) with potassium tert-butoxide (t-BuOK). rsc.orgrsc.org This reaction proceeds via the nucleophilic attack of the alkoxide on the silicon center of the silylstannane, cleaving the Si-Sn bond to produce the stannylpotassium species and a tert-butyl silyl ether. rsc.org These generated stannylpotassium reagents exhibit high reactivity, attributed to the ionic character of the Sn-K bond, and can be used directly in subsequent reactions, such as the stannylation of aryl halides under transition-metal-free conditions. rsc.orgrsc.org This method provides a practical and direct entry to highly reactive stannyl (B1234572) anions that were previously less accessible. researchgate.net
Insertion Reactions (e.g., Chalcogen Insertion into Potassium-Silicon Bonds)
The potassium-silicon (K-Si) bond in this compound compounds exhibits significant reactivity, readily undergoing insertion reactions with elemental chalcogens. Research has demonstrated that the addition of elemental sulfur, selenium, or tellurium to solutions of this compound derivatives leads to the facile and clean insertion of the chalcogen atom directly into the K-Si bond. rsc.orglanl.gov This process yields the corresponding potassium silylchalcogenolates, which are valuable ligands in their own right. rsc.org
A notable example involves the reaction of crown ether-coordinated this compound compounds, such as [K(18-crown-6)][SiPh₃] and [K(18-crown-6)][SiPh₂tBu], with elemental chalcogens. rsc.orglanl.gov These reactions proceed in moderate to good yields, affording a series of silylchalcogenolate salts. rsc.org The resulting products, with the general formula [K(18-crown-6)][E–SiPh₂R] (where E = S, Se, Te), have been thoroughly characterized using techniques like multi-nuclear NMR, UV/vis, and IR spectroscopies. rsc.org Single-crystal X-ray crystallography has confirmed their solid-state molecular structures, revealing them as discrete monomers, which is a significant feature for systematic metal complexation studies. rsc.org
The reaction provides a high-yield, straightforward route to these silylchalcogenolate compounds. lanl.gov The process highlights the nucleophilic character of the silicon center in the this compound reagent, which facilitates the attack on the elemental chalcogen.
Coordination Behavior with Various Metal Centers and Ligands
This compound reagents are versatile precursors for the synthesis of a wide array of metal-silyl complexes through salt metathesis reactions. iastate.eduwikipedia.org In these reactions, the silyl anion [R₃Si]⁻ displaces a halide or another leaving group from a metal center, forming a new metal-silicon bond. The nature of the resulting complex, including its structure and reactivity, is influenced by the metal, the substituents on the silicon atom, and the presence of other ancillary ligands. iastate.edunih.gov
Main Group Metal Complexes: The silyl anion KSi(SiHMe₂)₃, which features β-SiH functionalities, undergoes salt metathesis with main group metal halides like MgBr₂, CaCl₂, and ZnCl₂ to produce the corresponding disilyl compounds. iastate.edu Spectroscopic and X-ray crystallographic analyses show that these complexes contain classic two-center-two-electron bonds between the main group metal and the silicon atom. iastate.edu The coordination can be influenced by the solvent, with magnesium and calcium complexes forming THF adducts, while the zinc analogue can be isolated free of coordinating solvent. iastate.edu
Lanthanide and f-Block Metal Complexes: The coordination chemistry of this compound with lanthanides has been explored to create novel f-block element-silicon bonds. Reactions between LnI₂ (where Ln = Yb, Eu, Sm) and either the oligosilanyl dianion [K-Si(SiMe₃)₂SiMe₂SiMe₂Si(SiMe₃)₂-K] or two equivalents of (Me₃Si)₃SiK yield neutral silyl lanthanide(II) complexes. acs.org For example, complexes such as ({Me₃Si}₃Si)₂Ln·(THF)₃ have been synthesized and characterized, representing some of the first examples of structurally confirmed Cp-free europium and samarium silyl complexes. acs.org A linear relationship has been observed between the Ln-Si bond lengths and the covalent radii of the lanthanide metals. acs.org
Furthermore, reacting a siloxane-containing oligosilanylene di-potassium salt with various rare-earth (RE) trichlorides has led to the formation of ate-complexes with the general structure K[Cl₂RE{Si(SiMe₃)₂SiMe₂}₂O(DME)]. acs.org This method has successfully produced the first examples of silicon-lanthanum and silicon-praseodymium bonds, as well as the first structurally characterized silyl dysprosium complex. acs.org These ate-complexes are significant because they retain reactive chloride ligands, opening pathways for further ligand exchange reactions while preserving the Si-RE bond. acs.org
The steric bulk and electronic properties of the silyl ligand play a crucial role in the stability and structure of the resulting metal complexes. nih.gov Functionalized silyl ligands can be designed to include intramolecular donor atoms, which help to saturate the coordination sphere of the metal center and suppress the coordination of external solvent molecules like THF. nih.gov This strategy leads to more stable and well-defined complexes. The interaction between the silyl ligand and the lanthanide is highly ionic, as indicated by ²⁹Si NMR spectroscopy. nih.gov
Structural Elucidation and Spectroscopic Characterization
X-ray Crystallographic Analysis of Silyl (B83357) Potassium Complexes
X-ray crystallography has been an indispensable tool for determining the precise three-dimensional arrangement of atoms in silyl potassium complexes in the solid state.
Determination of Solid-State Molecular Structures
Single-crystal X-ray diffraction studies have provided definitive structural data for a variety of this compound compounds. For instance, the crystal structure of the unsolvated [KN(SiMe3)2]2 reveals a dimeric structure where two potassium and two nitrogen atoms form a square. wikipedia.org In the case of [K(18-crown-6)][SiPh3], the triphenylsilyl anion is effectively separated from the potassium cation, which is encapsulated by the crown ether. rsc.org This encapsulation prevents direct interaction between the potassium and silicon atoms.
The reaction of hyperthis compound, KSi(SiMe3)3 (KHyp), with Yb{N(SiMe3)2}2 yields the addition product [K][YbHyp{N(SiMe3)2}2], which features a three-coordinate ytterbium atom. nih.gov In contrast, reactions with Ln{N(SiMe3)2}3 (where Ln is Y or Yb) result in deprotonation to form compounds like [K][CH2Si(Me)2N(SiMe3)Ln{N(SiMe3)2}2]. nih.gov
The solid-state structure of [{K(C8H6-1,3-(SiMe3)2)(DME)}] reveals a complex where the potassium ion is coordinated to the cyclooctatetraenyl (COT) ring and a dimethoxyethane (DME) molecule. researchgate.net The K-C distances in these complexes are typical for potassium-COT compounds. researchgate.net
A summary of selected bond distances from X-ray crystallographic data is presented below:
| Compound | K-Si Bond Distance (Å) | Other Notable Distances (Å) | Reference |
| [K(18-crown-6)][SiPh3]·THF | 3.460(3) | - | rsc.org |
| [K(THF)n][Si(tBu)3] | 3.4367(3) | - | rsc.org |
Analysis of Ion Pairing and Aggregation Phenomena
X-ray crystallography is crucial for understanding ion pairing and aggregation in this compound compounds. The nature of the solvent and the steric bulk of the substituents on the silicon atom significantly influence these phenomena. In non-coordinating solvents or in the absence of strongly coordinating ligands like crown ethers, this compound compounds often form aggregates. wikipedia.org For example, unsolvated [KN(SiMe3)2]2 exists as a dimer in the solid state. wikipedia.org
The formation of either contact ion pairs (CIPs), where the cation and anion are in direct contact, or solvent-separated ion pairs (SSIPs), where they are separated by solvent molecules, can be distinguished. The use of crown ethers, such as 18-crown-6 (B118740), promotes the formation of SSIPs by sequestering the potassium cation. rsc.org This is evident in the structure of [K(18-crown-6)][SiPh3], where the large distance between the potassium and silicon atoms indicates a well-separated ion pair. rsc.org In contrast, in complexes without such strongly coordinating ligands, closer K-Si contacts are observed, suggesting a greater degree of CIP character. The aggregation of these ion pairs can lead to the formation of larger clusters or polymeric chains in the solid state. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of this compound compounds in solution.
Application of 1H, 13C, and 29Si NMR for Ligand and Silicon Environments
¹H, ¹³C, and ²⁹Si NMR spectroscopy provide detailed information about the electronic and steric environment of the nuclei within this compound complexes.
¹H and ¹³C NMR: These techniques are used to characterize the organic ligands attached to the silicon atom and any coordinating solvent molecules. The chemical shifts and coupling constants of the protons and carbons in the silyl groups (e.g., phenyl, methyl, tert-butyl) can confirm the integrity of the ligand framework upon formation of the this compound species. nih.govrsc.org
²⁹Si NMR: This is a particularly informative technique for studying this compound compounds as it directly probes the silicon nucleus. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the Si-K bond. For instance, the ²⁹Si NMR spectrum of α-[KSiH3] shows a resonance at -170.00 ppm. rsc.org A significant upfield shift in the ²⁹Si resonance is often observed upon formation of the silyl anion, which is indicative of increased electron density at the silicon center. researchgate.net
The following table summarizes representative NMR data for some this compound compounds:
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | Reference |
| [K(Me6TREN)SiPh3] | THF-d8 | - | 123.27 (p-Ph), 126.29 (m-Ph), 137.50 (o-Ph), 160.47 (ipso-Ph) | 8.68 | rsc.org |
| α-[KSiH3] | THF-d8 | 1.22 (s, 1JSiH = 76.29 Hz) | - | -170.00 | rsc.org |
| [K(18-crown-6)Ph2CCH2SiPh3] | THF-d8 | - | - | -17.35 | amazonaws.com |
Insights into Solution-Phase Behavior and Dynamic Processes
NMR spectroscopy, particularly variable-temperature NMR, offers valuable insights into the dynamic behavior of this compound compounds in solution. oup.commdpi.com The equilibrium between different aggregated states (monomers, dimers, etc.) and between contact and solvent-separated ion pairs can be studied. wikipedia.org
For example, the solution structure of potassium bis(trimethylsilyl)amide (KHMDS) is dependent on the solvent. In weakly coordinating solvents, it tends to form dimers, while in strongly coordinating solvents like THF, monomers are favored, especially at high dilution. wikipedia.org These dynamic equilibria can be monitored by changes in the NMR spectra as a function of concentration and temperature. libretexts.org
Furthermore, dynamic processes such as the rotation around the Si-K bond or the exchange of coordinating solvent molecules can be investigated. chemrxiv.orgacs.org In some cases, fluxional behavior is observed, where different ligand environments become equivalent on the NMR timescale at higher temperatures, leading to averaged signals. mdpi.com Cooling the sample can slow down these processes, allowing for the observation of distinct signals for the non-equivalent nuclei in the "static" structure. mdpi.com
Other Spectroscopic Techniques
In addition to X-ray crystallography and NMR spectroscopy, other spectroscopic techniques have been employed to characterize this compound compounds.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes within the this compound complex. For example, the Si-H stretching frequency in silyl hydrides can provide information about the nature of the Si-H bond. rsc.org It is also useful for confirming the presence of ligands like crown ethers or solvent molecules. rsc.org
UV-Vis Spectroscopy: this compound compounds, particularly those with aryl substituents, can exhibit absorptions in the UV-visible region. rsc.org The color of these compounds, which can range from colorless to deep red, is a result of electronic transitions that can be characterized by UV-Vis spectroscopy. rsc.org
These techniques, when used in conjunction, provide a comprehensive understanding of the structural and electronic properties of this compound and its derivatives.
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them. For the this compound (KSiH₃) entity, the primary vibrations of interest are the stretching and bending modes of the silyl anion (SiH₃⁻).
The SiH₃⁻ anion, with its pyramidal C₃ᵥ symmetry, is expected to exhibit four fundamental vibrational modes: two symmetric (A₁) and two asymmetric (E) vibrations, all of which are active in both Raman and infrared spectroscopy. nist.gov Research combining Raman spectroscopy, inelastic neutron scattering (INS), and density functional theory (DFT) calculations has provided detailed assignments for these modes in solid KSiH₃. nist.gov
The internal vibrational modes of the SiH₃⁻ anion are observed in distinct regions of the spectrum. The Si-H stretching vibrations are found in the 1800–1900 cm⁻¹ range, while the Si-H bending modes (also known as the umbrella mode) are located between 890 and 1000 cm⁻¹. researchgate.net These frequencies are notably lower than those found in neutral silane (B1218182) (SiH₄), which is a consequence of the negative charge on the silyl anion. An experimental IR spectrum for the alpha-phase of this compound (α-[KSiH₃]) confirms a Si-H stretching frequency (¹J(Si,H)) of 76.29 Hz, which corresponds to the vibrational bands in this region. rsc.org
Theoretical calculations using high-level ab initio quantum mechanical methods have been employed to predict the harmonic and fundamental vibrational frequencies of the gas-phase SiH₃⁻ anion, providing a basis for interpreting experimental data. tandfonline.comaip.org These calculations show that the umbrella mode is particularly sensitive to the basis set quality and the inclusion of electron correlation in the theoretical model. aip.org The best-predicted frequency for this mode from these calculations is approximately 890 cm⁻¹. aip.org
The vibrational frequencies for the silyl anion in KSiH₃ as determined by experimental methods and supported by theoretical calculations are summarized in the table below.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) (Raman/INS) nist.gov | DFT Calculated Frequency (cm⁻¹) nist.gov | Description |
| Symmetric Stretch (ν₁) | A₁ | ~1900 | - | Symmetric stretching of the Si-H bonds |
| Symmetric Bend (Umbrella Mode) (ν₂) | A₁ | ~930 | - | Symmetric bending of the H-Si-H angles |
| Asymmetric Stretch (ν₃) | E | - | - | Asymmetric stretching of the Si-H bonds |
| Asymmetric Bend (ν₄) | E | ~1000 | - | Asymmetric bending of the H-Si-H angles |
| SiH₃⁻ Librations (Rotational Oscillations) | - | 300–450 | 341-440 | Rotational motion of the anion in the lattice |
| SiH₃⁻ Translations (Translational Oscillations) | - | 95–160 | - | Translational motion of the anion in the lattice |
| K⁺ Translations | - | 60–100 | 61-87 | Translational motion of the cation in the lattice |
Data sourced from a combined Raman spectroscopy, inelastic neutron scattering (INS), and DFT study. nist.gov The stretching and bending modes are internal vibrations of the SiH₃⁻ anion, while librations and translations are external modes within the crystal lattice.
UV/Vis Spectroscopy for Electronic Transitions
UV/Vis spectroscopy investigates electronic transitions within a molecule, where the absorption of ultraviolet or visible light promotes an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. msu.edu
For this compound, the relevant electronic structure is that of the silyl anion (SiH₃⁻), which has a lone pair of electrons on the silicon atom. Electronic transitions would primarily involve these non-bonding electrons. In theory, an n → σ* (non-bonding to anti-bonding sigma) transition could be expected, where an electron from the lone pair is excited to an anti-bonding Si-H orbital.
While UV/Vis spectra have been reported for more complex, substituted this compound compounds, these are not representative of the parent compound. For instance, the orange coloration of [K(18-crown-6)][SiPh₃] prompted its characterization by UV/Vis spectroscopy, but this is influenced by the phenyl substituents and the crown ether. aip.org The electronic properties of such derivatives are significantly altered by conjugation and other electronic effects from the substituents, which are absent in KSiH₃. nii.ac.jp Therefore, a detailed analysis of the electronic transitions of this compound based on direct spectroscopic evidence cannot be provided at this time.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic properties of silyl (B83357) potassium and related compounds. It offers a balance between accuracy and computational cost, making it suitable for studying complex chemical systems.
DFT calculations have been instrumental in characterizing the nature of the silicon-potassium (Si-K) bond. These studies consistently point towards a bond with significant ionic character.
Theoretical analyses of potassium silicides show that the K-Si bond exhibits a mixture of covalent and ionic characteristics. researchgate.net This is further supported by computational studies on related silyl-lanthanide complexes, where Natural Population Analysis (NPA) indicates that the silicon atoms possess a substantial negative charge, approaching a full extra electron, while the metal centers carry a large positive charge. nih.gov This charge separation is indicative of a highly ionic interaction. nih.gov DFT calculations on compounds involving potassium cations and carbanionic centers also highlight the ionic nature of the bonding. acs.orgnih.gov The significant difference in electronegativity between silicon and potassium naturally leads to a polarized bond, where the electron density is heavily skewed towards the silicon atom, creating a silyl anion (SiH₃⁻) and a potassium cation (K⁺).
Table 1: Bonding Characteristics of Silyl Metal Compounds from Computational Studies
| Compound Type | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Potassium Silicides | DFT | K-Si bonding exhibits mixed covalency and ionicity. | researchgate.net |
| Silyl-Lanthanide(II) Complexes | DFT (B3PW91/Basis1) | Highly ionic interactions; silicon atoms have almost a clear extra electron. | nih.gov |
| [K][CH₂Si(Me)₂N(SiMe₃)Ln{N(SiMe₃)₂}₂] | DFT | Studied the nature of bonding between carbanionic centers and K⁺/Ln³⁺ cations. | acs.orgnih.gov |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.
For silyl anions, the HOMO is typically associated with the lone pair of electrons on the silicon atom. nih.gov The energy of the HOMO is related to the molecule's ability to act as a nucleophile or electron donor. nih.gov Conversely, the LUMO energy indicates its capacity to act as an electrophile or electron acceptor. nih.govwuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is often used as an indicator of chemical reactivity and stability. irjweb.commdpi.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to react. irjweb.commdpi.com While this correlation is a useful general principle, it is important to note that it holds true in a statistical sense and is not universally predictive. stackexchange.com In silyl potassium, the high energy of the silicon-centered HOMO makes it a potent nucleophile, readily donating its electron pair in chemical reactions.
Table 2: Principles of Frontier Molecular Orbital Theory in Reactivity
| Orbital/Concept | Description | Implication for Reactivity | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons. | Related to the ability to donate electrons (nucleophilicity). For silyl anions, this is the silicon lone pair. | nih.govnih.gov |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that can accept electrons. | Related to the ability to accept electrons (electrophilicity). | nih.govwuxiapptec.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. | irjweb.commdpi.com |
Mechanistic Probing via Computational Methods
Computational methods are pivotal in mapping out the intricate pathways of chemical reactions involving this compound and its derivatives. They allow for the detailed study of reaction mechanisms, including the characterization of short-lived, high-energy species.
Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state—the highest potential energy point along a reaction coordinate. wikipedia.orgwikipedia.org Computational chemistry allows for the precise location and characterization of these transient structures.
Computational methods are frequently employed to explain and predict the selectivity of chemical reactions. By comparing the activation energies of the transition states leading to different possible products (diastereomers or regioisomers), the preferred reaction pathway can be identified. The product formed via the lowest energy transition state is typically the major product.
For example, in the potassium tert-butoxide-catalyzed C-H silylation of heteroaromatics, DFT calculations have successfully supported the experimentally observed regioselectivity. acs.orgstanford.edunih.gov Similarly, computational studies on intramolecular silyl nitronate cycloadditions have been used to examine the energies of different transition states to understand the resulting diastereoselectivity. nih.govmdpi.com These analyses can reveal the subtle steric and electronic interactions that govern the geometric arrangement of atoms in the transition state, thereby dictating the stereochemical or regiochemical outcome of the reaction.
Prediction of Reactivity, Stability, and Ligand Effects
Beyond explaining observed phenomena, a major goal of computational chemistry is to predict the behavior of chemical systems.
Theoretical calculations can be used to predict the intrinsic stability of this compound and its derivatives. consensus.app For instance, studies on the stability of silyl cations with various Lewis bases have used DFT to quantify the energetic effects of coordination. consensus.app Similar approaches can be applied to silyl anions to understand how their stability is influenced by counterions and solvent molecules.
Advanced Topics in Silyl Potassium Chemistry
Design and Synthesis of Functionalized Silyl (B83357) Ligands for Enhanced Reactivity or Specific Metal Complexation
The strategic design of silyl ligands is crucial for tuning the electronic and steric properties of metal complexes, which in turn dictates their catalytic activity and stability. Silyl potassium is a key reagent in the synthesis of such functionalized silyl ligands, enabling the introduction of a silyl moiety with specific functionalities designed for enhanced reactivity or targeted metal complexation.
One prominent strategy in ligand design is the incorporation of additional donor atoms into the silyl ligand backbone to create chelating effects. This enhances the stability of the resulting metal complex and can prevent the coordination of solvent molecules. For instance, this compound derivatives can be used to synthesize ligands with appended phosphine (B1218219) or amine groups. These hemilabile ligands can play a dynamic role in catalysis, where one donor arm can dissociate to open a coordination site for substrate binding.
Another approach focuses on increasing the steric bulk of the silyl ligand to protect the metal center, prevent unwanted side reactions such as dimerization, or to influence the coordination geometry. The use of bulky this compound reagents, such as tris(trimethylsilyl)this compound, often referred to as "hypersilyl" potassium, has been explored in the synthesis of low-coordinate lanthanide complexes. The reaction of hyperthis compound with lanthanide bis(trimethylsilyl)amides can lead to either silylation or deprotonation, depending on the specific lanthanide, demonstrating the reagent's versatile reactivity. ddugu.ac.inrsc.org
Furthermore, this compound is instrumental in creating silylchalcogenolate ligands (Si-E−, where E = S, Se, Te). These are synthesized through the insertion of an elemental chalcogen into the potassium-silicon bond of a this compound compound. For example, treating triphenyl(chloro)silane with potassium metal yields triphenylthis compound, which upon reaction with sulfur, selenium, or tellurium, affords the corresponding [K(18-crown-6)][E-SiPh3] complexes in good yields. nih.gov These functionalized ligands are valuable in the synthesis of novel metal chalcogenide materials and complexes.
The design principles for these functionalized ligands often revolve around achieving a balance between steric and electronic effects to optimize the performance of the target metal complex in applications such as catalysis and materials science. chemrxiv.orgsemanticscholar.orgwikipedia.org
| Ligand Design Strategy | Purpose | Example of this compound Precursor | Resulting Functionalized Ligand Type |
| Incorporation of Donor Atoms | Enhanced stability, chelation, prevent solvent coordination | This compound with phosphine/amine groups | Chelating Silyl Ligands |
| Increased Steric Bulk | Protect metal center, control coordination number | Tris(trimethylsilyl)this compound | Hypersilyl Ligands |
| Introduction of Chalcogens | Synthesis of novel metal chalcogenides | Triphenylthis compound | Silylchalcogenolate Ligands |
Stereochemical Aspects and Chiral this compound Derivatives
The synthesis of enantiomerically pure organosilicon compounds is a significant area of research due to their applications as chiral auxiliaries, in stereoselective synthesis, and as precursors to chiral materials. A key challenge in this field is the creation and control of stereogenic silicon centers. While the development of chiral this compound reagents is still an emerging area, the principles are based on the broader understanding of generating and utilizing chiral silyl anions.
A significant breakthrough has been the stereospecific synthesis of silicon-stereogenic optically active silylboranes, which serve as precursors to chiral silyl anions. researchgate.netnih.govchemrxiv.org Chiral hydrosilanes can be borylated with high enantiospecificity, and the resulting silylboranes can then be activated, for example with methyllithium (B1224462), to generate configurationally stable, silicon-stereogenic silyl nucleophiles. researchgate.netnih.gov Although these studies have primarily focused on silyllithium species, the methodology provides a viable pathway for the generation of chiral this compound derivatives from the corresponding chiral silylboranes or other precursors. The key is the generation of a silyl anion at a stereogenic silicon center without racemization.
The utility of such chiral silyl anions lies in their ability to participate in stereospecific reactions, transferring the chirality from the silicon center to a new molecule. For instance, these chiral nucleophiles can be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-silicon or silicon-silicon bonds with retention of configuration at the silicon atom. nih.govchemrxiv.org
The development of chiral potassium bases for asymmetric synthesis provides a strong precedent for the potential of chiral this compound reagents. chemrxiv.orgresearchgate.net Chiral potassium amides and alkoxides, often in conjunction with chiral ligands like crown ethers, have been shown to be effective in promoting a variety of enantioselective carbon-carbon bond-forming reactions. chemrxiv.orgresearchgate.net This suggests that a chiral environment around the potassium cation, coordinated to a silyl anion, could be a promising strategy for inducing asymmetry in reactions involving the silyl group.
Future research in this area will likely focus on the direct synthesis of chiral this compound reagents and their application in asymmetric reactions, such as the enantioselective silylation of prochiral substrates. The stability of the stereocenter in the this compound reagent and during the subsequent reaction is a critical factor that needs to be carefully controlled.
| Approach to Chiral Silyl Anions | Key Features | Potential Application |
| From Chiral Silylboranes | Stereospecific generation of the silyl anion; high enantiopurity and configurational stability. researchgate.netnih.gov | Stereospecific cross-coupling reactions. |
| Chiral Potassium Counterion Complex | Use of chiral ligands (e.g., crown ethers) to create a chiral environment around the K+ ion. researchgate.net | Enantioselective silylation of prochiral electrophiles. |
This compound in Flow Chemistry and Continuous Reaction Systems
Flow chemistry, or continuous processing, has emerged as a powerful technology in modern chemical synthesis, offering advantages in safety, efficiency, scalability, and process control over traditional batch methods. rsc.orgnih.govvapourtec.com The application of highly reactive reagents like this compound in flow systems is a promising but challenging area of research.
The primary motivation for using this compound in a flow reactor is to enhance safety and control. This compound is highly reactive and pyrophoric, and generating and using it in situ in a continuous stream minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, which is crucial for controlling the often exothermic reactions of this compound. nih.gov
While direct, documented applications of this compound in continuous flow systems are not yet widespread in the literature, the successful implementation of other highly reactive organometallic reagents, such as organolithium and Grignard reagents, provides a strong proof of concept. acs.org For instance, the functionalization of hydrosilanes using organolithium reagents catalyzed by potassium tert-butoxide has been demonstrated in a flow microreactor system. semanticscholar.org This highlights the feasibility of conducting potassium-mediated reactions in a continuous setup.
A potential setup for a flow process involving this compound could involve the continuous reaction of a chlorosilane with a dispersion of potassium metal in a packed-bed or slurry reactor to generate the this compound in situ. This stream would then be immediately mixed with a solution of the substrate in a micro-mixer, followed by reaction in a temperature-controlled coil reactor. Quenching and work-up could also be integrated into the continuous flow path.
Challenges in implementing this compound in flow chemistry include the handling of solid potassium metal and the potential for reactor fouling by solid byproducts like potassium chloride. However, advancements in reactor design, such as self-cleaning reactors or the use of soluble precursors, may overcome these obstacles.
The potential benefits of using this compound in flow chemistry are significant, including:
Enhanced Safety: Small reaction volumes and superior temperature control mitigate the risks associated with highly exothermic and pyrophoric reagents.
Improved Reproducibility and Scalability: Precise control over reaction parameters such as stoichiometry, residence time, and temperature leads to more consistent product quality and allows for easier scaling by running the system for longer periods.
Access to Novel Reaction Conditions: Flow reactors can operate at higher temperatures and pressures than batch reactors, potentially enabling new reaction pathways and improving reaction rates.
As flow chemistry technology continues to mature, its application to the chemistry of this compound and other reactive silyl anions is expected to grow, opening new avenues for the efficient and safe synthesis of organosilicon compounds.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to Silyl (B83357) Potassium Reagents
The traditional synthesis of silyl potassium (KSiH₃) and its derivatives often involves slow reactions or the use of hazardous materials. A primary objective for future research is the development of synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry.
Key research goals include:
Catalyst-Free and Solvent-Free Methods: Exploring mechanochemical methods or solid-state reactions to reduce or eliminate the need for solvents.
Use of Earth-Abundant Precursors: Shifting away from complex starting materials to more readily available and less toxic silicon sources. The use of potassium-rich biomass ash as a green catalyst, for instance, represents a sustainable approach that could be adapted for this compound synthesis. mdpi.com
Enhanced Reaction Efficiency: Innovations such as the use of crown ethers have been shown to dramatically reduce reaction times for this compound formation from months to mere hours by enhancing the solubility and reactivity of the potassium source. Further exploration of phase-transfer catalysts or other additives could lead to even more rapid and scalable syntheses.
Electrochemical Synthesis: Investigating electrochemical methods for the generation of silyl anions from silanes, which could offer a high degree of control and avoid the use of chemical reducing agents.
A comparative look at existing and potential sustainable methods highlights the direction of future research.
| Synthetic Method | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |
| Potassium Source | Potassium metal | Potassium-rich biomass ash, Potassium carbonate mdpi.comresearchgate.net | Renewable, lower cost, reduced hazard |
| Solvent | Hexamethylphosphoramide (B148902) (HMPA) | Solvent-free (mechanochemistry), green solvents | Reduced toxicity and environmental impact |
| Reaction Time | Months (in some cases) | Hours (with crown ethers) | Increased efficiency and throughput |
| Activation | Thermal | Electrochemical, Sonochemical | Higher energy efficiency, milder conditions |
Expansion of Catalytic Applications to New Chemical Transformations
The use of potassium-based catalysts, particularly potassium tert-butoxide in conjunction with hydrosilanes, has emerged as a cost-effective and sustainable alternative to precious metal catalysts for various transformations. caltech.edu Future work will focus on expanding the scope of this compound-mediated catalysis to unprecedented reactions.
Promising areas for expansion include:
C-H Functionalization: While the silylation of C-H bonds in aromatic heterocycles is established, extending this methodology to a broader range of substrates, including less activated and aliphatic C-H bonds, remains a significant goal. acs.orgnih.gov
Cross-Coupling Reactions: Developing novel cross-coupling reactions where this compound acts as a potent nucleophile or as a precursor to a catalytically active species for the formation of C-C, C-N, and C-O bonds.
Polymerization: Harnessing the reactivity of this compound to initiate or catalyze polymerization reactions, leading to new silicon-containing polymers with unique material properties.
Reductive Chemistry: Building on its known ability to mediate the reductive cleavage of C-O and C-S bonds, this compound could be applied to a wider array of reduction reactions, including the deoxygenation of carbonyls and the reduction of amides. acs.org
Exploration of Undiscovered Reactivity Modes and Multi-Component Reactions
A deeper understanding of the fundamental reactivity of this compound is essential for unlocking new synthetic applications. Research indicates that reactions involving the hydrosilane/potassium tert-butoxide system can proceed through either ionic or radical pathways, and future studies will aim to control and exploit these different modes. acs.orgresearchgate.net
Future investigations will likely target:
Ambiphilic Reactivity: Computational studies on related silyl radicals suggest an ambiphilic nature, where the radical can act as both a nucleophile and an electrophile. nih.gov Exploring whether this compound reagents can exhibit similar dual reactivity is a compelling avenue.
Single Electron Transfer (SET) Processes: Investigating the potential for this compound to act as a single electron donor to initiate radical-based transformations, expanding its utility beyond traditional nucleophilic or basic roles.
Multi-Component Reactions (MCRs): Designing novel MCRs where this compound is a key component. nih.gov Such reactions, which form complex molecules from three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. An example could involve the in-situ generation of a silyl anion that then participates in a cascade reaction with multiple electrophiles.
Deprotonation vs. Silylation: The dual function of derivatives like hyperthis compound as either a deprotonation agent or a silylating agent highlights the nuanced reactivity that can be controlled. nih.gov Future work will focus on understanding and predicting which reaction pathway will be dominant based on substrate and reaction conditions.
Rational Design of Tailored this compound Derivatives for Precise Synthetic Control
The reactivity of this compound can be finely tuned by modifying the substituents on the silicon atom. This allows for the rational design of bespoke reagents tailored for specific applications, enhancing selectivity and controlling reactivity.
Key strategies for designing next-generation reagents include:
Steric and Electronic Tuning: Introducing bulky substituents, such as in tris(trimethylsilyl)this compound, can increase the steric hindrance, favoring, for example, 1,4-addition over 1,2-addition to α,β-unsaturated carbonyls. researchgate.net Conversely, electron-withdrawing or -donating groups can modulate the nucleophilicity of the silyl anion.
Chiral this compound Reagents: The development of chiral, non-racemic this compound derivatives for asymmetric synthesis is a major frontier. These reagents could enable the stereoselective silylation of prochiral substrates, providing a direct route to valuable chiral organosilicon compounds.
Functionalized Derivatives: Incorporating other functional groups into the this compound reagent could allow for tandem or domino reactions, where the initial silylation is followed by an intramolecular transformation. Examples include aryl- and alkyl-substituted derivatives that can be further functionalized. lanl.gov
Heteroatom-Substituted Silyl Anions: The synthesis of derivatives like methoxybis(trimethylsilyl)this compound introduces heteroatoms that can influence the reagent's stability and reactivity, potentially engaging in coordination with other species in the reaction mixture. researchgate.net
| Derivative Class | Example | Design Rationale | Potential Application |
| Sterically Hindered | Tris(trimethylsilyl)this compound researchgate.net | Increase steric bulk around the silicon center | Improve regioselectivity in additions |
| Heteroatom-Substituted | Methoxybis(trimethylsilyl)this compound researchgate.net | Modulate electronic properties and stability | Fine-tuning reactivity and enabling new reaction pathways |
| Functionally Substituted | Aryl-substituted silyl potassiums lanl.gov | Incorporate a handle for subsequent reactions | Tandem silylation-cross-coupling reactions |
| Chiral | (Hypothetical) Chiral alkyl-substituted derivatives | Introduce stereochemical information | Asymmetric silylation of prochiral electrophiles |
Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A synergistic approach combining advanced experimental techniques and high-level computational modeling is indispensable for elucidating the complex mechanisms of this compound reactions. This detailed understanding is critical for optimizing existing reactions and designing new ones.
Future mechanistic studies will increasingly rely on:
Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as specialized NMR techniques and IR spectroscopy, can provide real-time information on the formation and consumption of intermediates. google.com Ambient ionization mass spectrometry has already proven valuable in identifying key ionic intermediates in related catalytic systems. acs.org
Computational Chemistry: High-level density functional theory (DFT) and ab initio calculations are powerful tools for mapping potential energy surfaces, characterizing transition states, and predicting reaction outcomes. nih.govrsc.org These methods can differentiate between proposed ionic and radical pathways and explain observed selectivities. acs.orgproquest.com
Kinetic Analysis: Detailed kinetic studies, including the determination of reaction orders and kinetic isotope effects, provide crucial experimental data to validate or refute proposed mechanisms derived from computational models.
Combined QM/MM Methods: For reactions in complex environments, such as those involving crown ethers or in enzymatic systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a more accurate description by treating the reactive core with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. osu.edu
This integrated approach will provide a comprehensive picture of reaction dynamics, from the initial interaction of reactants to the formation of final products, paving the way for the rational design of more efficient and selective synthetic methods based on this compound.
Q & A
Q. What are the established methods for synthesizing silyl potassium (KSiH3), and how can researchers optimize reaction conditions for purity?
this compound is typically synthesized via reactions between silane (SiH4) or disilane (Si2H6) and alkali metals. For example:
- Route 1 : Silane + potassium or Na/K alloy in monoglyme yields KSiH3 .
- Route 2 : Disilane + potassium hydride (KH) produces KSiH3 with high efficiency . Optimization involves controlling stoichiometry, solvent choice (e.g., ethers for stabilization), and inert atmosphere conditions to prevent oxidation. Reaction progress can be monitored via gas evolution (H2) and quantified using NMR or IR spectroscopy to confirm Si-H bond integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray diffraction : Early studies used powder diffraction to identify the cubic crystal structure of KSiH3, though limited reflections complicate full structural resolution .
- NMR spectroscopy : <sup>29</sup>Si NMR chemical shifts (calculated and experimental) differentiate between free silyl cations and solvent-complexed species .
- Computational modeling : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and solvation models (e.g., C-PCM) predict electronic properties and stability in solution .
Q. What analytical techniques are suitable for tracking this compound reactivity in solution?
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile byproducts (e.g., silanes, H2) .
- In situ IR spectroscopy : Monitors Si-H bond cleavage or formation during reactions .
- Deuterium labeling : Used to study H2 formation mechanisms and reversibility in silylation reactions .
Advanced Research Questions
Q. How do computational studies resolve contradictions in proposed mechanisms for this compound-mediated reactions?
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) are addressed via:
- DFT calculations : Energy profiles for radical chain mechanisms (e.g., silyl radical addition to heteroaromatics followed by β-H elimination) align with experimental kinetic isotope effects and regioselectivity .
- Kinetic studies : Radical clock experiments and H/D isotope tracing differentiate between concerted and stepwise pathways .
- NMR scrambling experiments : Complete stereochemical scrambling at silicon centers supports radical intermediates or hypercoordinate silicate transition states .
Q. What experimental strategies mitigate challenges in studying this compound’s stability under varying conditions?
- Low-temperature crystallography : Reduces thermal degradation; structural data at 190 K reveal bond angles and Si coordination geometry .
- Hypercoordinated silicate stabilization : Use of bulky ligands or ether solvents (e.g., THF) minimizes decomposition .
- Inert atmosphere protocols : Schlenk-line techniques prevent oxidation and H2O contamination, critical for reproducibility .
Q. How can researchers reconcile discrepancies in reported reactivity of this compound with halogenated substrates?
Contradictions arise from solvent effects and trace impurities (e.g., O2). Methodological solutions include:
- Controlled radical initiation : Deliberate addition of peroxides or light to validate radical chain mechanisms .
- Reaction reversibility studies : Equilibrium experiments under H2 pressure confirm reversibility in silylation, guided by Le Chatelier’s principle .
- Cross-deuterium labeling : Quantifies H2 exchange pathways to distinguish between competing mechanisms .
Q. What computational frameworks best predict the reactivity of this compound in non-polar vs. polar solvents?
- Solvation models : Conductor-like PCM (C-PCM) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) accurately simulate solvent effects on reaction barriers .
- Charge distribution analysis : Natural Bond Orbital (NBO) calculations reveal solvent-induced polarization effects on Si-H bond strength .
- Free-energy perturbations : Molecular dynamics (MD) simulations assess entropy contributions in solvent coordination .
Methodological Recommendations
- For reproducibility : Document solvent purity, O2/H2O levels, and metal counterion sources (e.g., K vs. Na effects) .
- For computational studies : Benchmark hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) against experimental NMR shifts or crystallographic data .
- For mechanistic clarity : Combine radical trapping (e.g., TEMPO) with isotopic labeling to validate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
